molecular formula C8H7ClN2O B578609 (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol CAS No. 1368290-38-3

(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol

Cat. No.: B578609
CAS No.: 1368290-38-3
M. Wt: 182.607
InChI Key: VMNAPSCBFLHMFG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol typically involves the reaction of 7-chloroimidazo[1,2-a]pyridine with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes and receptors, to exert its effects. Further research is needed to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

  • (7-Bromoimidazo[1,2-a]pyridin-2-yl)methanol
  • (7-Iodoimidazo[1,2-a]pyridin-2-yl)methanol
  • (7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol

Uniqueness

(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol is unique due to the presence of the chloro group, which imparts specific chemical reactivity and biological activity. This makes it distinct from its bromo, iodo, and fluoro analogs, which may exhibit different reactivity and properties .

Properties

IUPAC Name

(7-chloroimidazo[1,2-a]pyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c9-6-1-2-11-4-7(5-12)10-8(11)3-6/h1-4,12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNAPSCBFLHMFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C=C1Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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